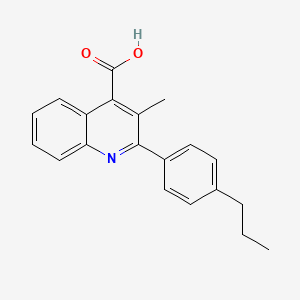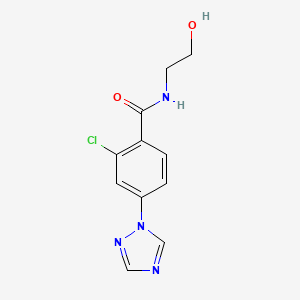
2-Chloro-N-(2-hydroxyethyl)-4-(1H-1,2,4-triazol-1-yl)benzenecarboxamide
Descripción general
Descripción
2-Chloro-N-(2-hydroxyethyl)-4-(1H-1,2,4-triazol-1-yl)benzenecarboxamide is a chemical compound with the molecular formula C11H11ClN4O2 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C11H11ClN4O2 . It contains a benzene ring with a carboxamide group (C=O-NH2) and a 1,2,4-triazole ring attached to it. The carboxamide group is also attached to a 2-hydroxyethyl group .Physical and Chemical Properties Analysis
The molecular weight of this compound is 266.68 . Unfortunately, the search results do not provide further information on its physical and chemical properties.Aplicaciones Científicas De Investigación
Syntheses and Biological Activities
- Antifungal Activity : Novel benzotriazole compounds containing a thioamide group have shown antifungal activities, suggesting potential applications in developing antifungal agents (Liang-zhong Xu et al., 2006).
- Cytotoxicity Against Melanoma : Benzamide derivatives, including those with alkylating properties, have been synthesized and tested for their cytotoxic effects on melanoma cells, indicating a possible role in targeted drug delivery for melanoma therapy (Markus Wolf et al., 2004).
Chemical Synthesis and Material Applications
- Supramolecular Structures : The self-assembly of compounds into π-stacked rods encased in triply helical hydrogen-bonded amide strands demonstrates their potential in creating novel materials with unique properties (M. Lightfoot et al., 1999).
- Coordination and Reactivity : Research on phenyl isocyanides' coordination to metal ions and their reactivity provides insights into their application in synthesizing metal complexes for various uses, including catalysis (G. Facchin et al., 2002).
Sensing and Detection
- Fluorescent Probe for Cysteine and Homocysteine Detection : The accidental synthesis results of triazole led to the development of a simpler, sensitive, and selective fluorescent probe, highlighting its potential in biochemical sensing and detection (Nidhi Nehra et al., 2020).
Antimicrobial Evaluation
- Synthesis and Antimicrobial Evaluation : An eco-friendly synthesis of 3,5-disubstituted 1,2,4-triazoles showed good antimicrobial activities against various bacteria and fungi strains, indicating their potential in developing new antimicrobial agents (H. Beyzaei et al., 2020).
Safety and Hazards
Propiedades
IUPAC Name |
2-chloro-N-(2-hydroxyethyl)-4-(1,2,4-triazol-1-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4O2/c12-10-5-8(16-7-13-6-15-16)1-2-9(10)11(18)14-3-4-17/h1-2,5-7,17H,3-4H2,(H,14,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQLRNRLGUAKRQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C=NC=N2)Cl)C(=O)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


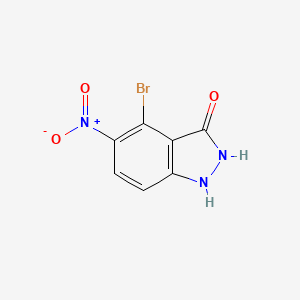
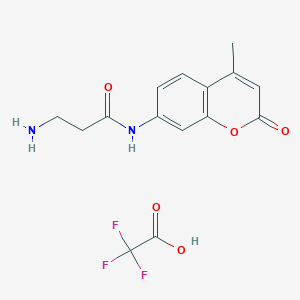
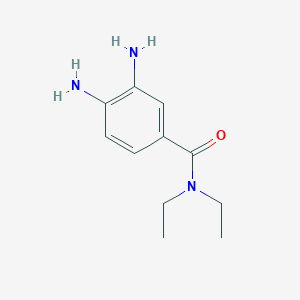
![[5-Methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]boronic acid](/img/structure/B1648037.png)
![2-Chloro-6-[(3-chlorophenyl)methoxy]pyrazine](/img/structure/B1648039.png)

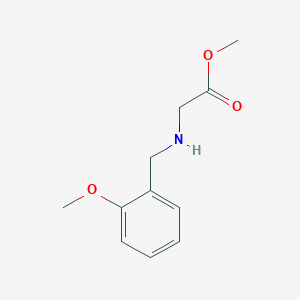




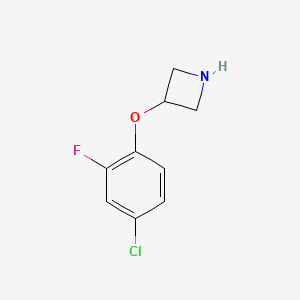
![3-(chloromethyl)-6,6-dimethyl-5H-imidazo[2,1-b][1,3]thiazole](/img/structure/B1648076.png)
